Methyl 3-(2-methylpiperidin-1-yl)propanoate
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Overview
Description
Methyl 3-(2-methylpiperidin-1-yl)propanoate: is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methylpiperidin-1-yl)propanoate typically involves the reaction of 2-methylpiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine to the acrylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-methylpiperidin-1-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 3-(2-methylpiperidin-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperidine-based compounds .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Its piperidine moiety is a common structural feature in many pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, influencing the activity of neurotransmitters or other signaling molecules. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
- Methyl 3-(1-piperidinyl)propanoate
- Methyl 3-(2-ethylpiperidin-1-yl)propanoate
- Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Comparison: Methyl 3-(2-methylpiperidin-1-yl)propanoate is unique due to the presence of a methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
methyl 3-(2-methylpiperidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9-5-3-4-7-11(9)8-6-10(12)13-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCRNZVEJBXMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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